5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-
Description
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl- is a heterocyclic compound belonging to the azaxanthone family, characterized by a fused benzopyranopyridine scaffold with an ethylamino group at position 8 and a methyl group at position 2. This compound shares structural similarities with bioactive derivatives reported in pharmacological studies, such as antiallergic agents and dopamine receptor modulators . Its synthesis likely follows methodologies analogous to those of related amino-substituted derivatives, such as Skraup reactions or polyphosphoric acid (PPA)-mediated cyclizations .
Properties
CAS No. |
889879-53-2 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
8-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C15H14N2O2/c1-3-16-10-5-7-11-13(8-10)19-15-12(14(11)18)6-4-9(2)17-15/h4-8,16H,3H2,1-2H3 |
InChI Key |
YHGWSYBORVVPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Mannich bases of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
Substituent Variations
Methyl vs. Acetyl Groups
- 3-Acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one: Demonstrates antimicrobial activity comparable to reference drugs, highlighting the role of acetyl groups in enhancing bioactivity .
- 7-Methoxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one: The methoxy group (electron-donating) may improve metabolic stability compared to ethylamino substituents .
Halogenated Derivatives
- 3-Acetyl-7-fluoro-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one: Fluorine’s electronegativity enhances membrane permeability and bioavailability, a trait absent in the ethylamino-methyl analog .
Core Structure Analogues
- 1-Azaxanthone (5H-[1]benzopyrano[2,3-b]pyridin-5-one): The parent compound lacks substituents, synthesized via phenoxynicotinic acid cyclization .
- 1-Azathioxanthone (5H-[1]benzothiopyrano[2,3-b]pyridin-5-one): Replacement of oxygen with sulfur increases lipophilicity and alters electronic properties .
Biological Activity
5H-Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl- (CAS Number: 889879-50-9) is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| CAS Number | 889879-50-9 |
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
| InChI Key | DTYOKQDJLXGYOL-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds within the chromeno-pyridine class exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of benzopyrano compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of similar compounds, the broth microdilution method was employed against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Properties
The anticancer potential of 5H-Benzopyrano[2,3-b]pyridin-5-one has also been explored. The compound's unique structural features allow it to interact with various biological targets involved in cancer progression.
The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in cancer biology .
Research Findings
A detailed investigation into the anticancer activity revealed that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, treated cells displayed increased markers for apoptosis and reduced viability compared to untreated controls. This highlights the potential for developing novel anticancer therapies based on this compound's structure .
Q & A
Q. What are the optimized synthetic routes for 5H-[1]Benzopyrano[2,3-b]pyridin-5-one derivatives, and how do reaction conditions influence yield?
Methodological Answer:
-
Synthesis via Ammonium Acetate-Mediated Reactions : A common approach involves reacting thiobarbituric acid with aryl glyoxal monohydrates in methanol under ammonium acetate, yielding 55–75% after recrystallization. Key variables include stoichiometry (e.g., 2:1 molar ratio of thiobarbituric acid to glyoxal), solvent choice (methanol), and reaction time (20–30 minutes at room temperature) .
-
Green Synthesis : Enzymatic methods using Cu(II)-tyrosinase in potassium phosphate buffer (pH 6.0) offer eco-friendly alternatives. Yields depend on substrate ratios (e.g., 1:3 aldehyde-to-urea ratio) and enzyme activity .
-
Data Table :
Method Solvent Catalyst/Reagent Yield (%) Reference Ammonium acetate route Methanol NH₄OAc 55–75 Enzymatic synthesis Phosphate Cu(II)-tyrosinase Not reported
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., ethylamino and methyl groups). For example, ethylamino protons appear as triplets near δ 1.2–1.5 ppm, while aromatic protons resonate in δ 6.5–8.5 ppm .
- FT-IR Spectroscopy : Characteristic peaks include C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) for the ethylamino group .
- TLC Monitoring : Used to track reaction progress and purity during green synthesis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of derivatives?
Methodological Answer:
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize molecular structures and calculate electronic properties (e.g., HOMO-LUMO gaps) .
- Docking Studies : AutoDock Vina predicts binding affinities to targets like protein kinases. For example, docking into ATP-binding pockets can reveal inhibitory potential .
- Validation : Compare computational IC₅₀ values with experimental kinase assays (e.g., ADP-Glo™ kits in 384-well plates) .
Q. How do solvent polarity and proticity affect the synthesis of fused benzopyrano-pyridinone systems?
Methodological Answer:
-
Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency, while protic solvents (e.g., methanol) may stabilize intermediates. For example, t-BuOH increases yields in indolo-pyrano-pyrimidinone synthesis due to reduced side reactions .
-
Data Table :
Solvent Polarity Index Yield (%) Reaction Outcome Methanol 5.1 60 Moderate purity, side products Acetonitrile 5.8 75 High cyclization efficiency t-BuOH 4.0 80 Optimal for fused ring systems
Q. What strategies resolve contradictions in bioactivity data across derivatives (e.g., varying IC₅₀ values)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with kinase inhibition. For example, fluorinated derivatives may show enhanced binding due to hydrophobic interactions .
- Control Experiments : Replicate assays under standardized conditions (e.g., pH 6.5 buffer with ammonium acetate) to isolate variables .
- Meta-Analysis : Compare datasets from orthogonal methods (e.g., fluorescence polarization vs. ADP-Glo™ assays) to identify systematic errors .
Q. How can photophysical measurements (e.g., fluorescence lifetime) inform applications in biosensing?
Methodological Answer:
- Steady-State Fluorescence : UV-Vis absorption and emission spectra (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) determine Stokes shifts and quantum yields .
- Time-Resolved Studies : Time-correlated single-photon counting (TCSPC) measures fluorescence lifetimes (τ), which correlate with environmental polarity. For example, τ < 5 ns suggests quenching in aqueous media .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., amylose-based) to separate enantiomers. Mobile phases often include hexane/isopropanol (90:10) .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
